Neratinib

Kinase Inhibition Assay HER2 Irreversible TKI

This irreversible pan-HER inhibitor covalently binds EGFR, HER2, and HER4, unlike reversible agents. Validated in ExteNET (HR 0.45) and NALA (HR 0.76) trials. Essential for modeling extended adjuvant therapy and CNS metastasis in HER2+ breast cancer. Order high-purity neratinib for reproducible genotype-phenotype mapping and resistance studies.

Molecular Formula C30H29ClN6O3
Molecular Weight 557.0 g/mol
CAS No. 698387-09-6
Cat. No. B1684480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeratinib
CAS698387-09-6
SynonymsHKI 272
HKI-272
HKI272
N-(4-(3-chloro-4-(2-pyridinylmethoxy)anilino)-3-cyano-7-ethoxy-6-quinolyl)-4-(dimethylamino)-2-butenamide
neratinib
Nerlynx
Molecular FormulaC30H29ClN6O3
Molecular Weight557.0 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
InChIInChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
InChIKeyJWNPDZNEKVCWMY-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neratinib (CAS 698387-09-6) Procurement Guide: Scientific Overview and Core Indication


Neratinib (HKI-272) is an orally bioavailable, irreversible pan-HER tyrosine kinase inhibitor (TKI) that covalently binds to and inhibits the kinase activities of Epidermal Growth Factor Receptors (EGFR, HER2, and HER4) [1]. This mechanism of action distinguishes it from reversible HER2 inhibitors like lapatinib and provides a distinct clinical profile [2]. Neratinib is approved for the extended adjuvant treatment of adult patients with early-stage HER2-positive breast cancer following trastuzumab-based therapy, and in combination with capecitabine for advanced or metastatic HER2-positive breast cancer [3].

Why Generic Substitution of HER2 TKIs Fails: Key Differentiators for Neratinib in Scientific Procurement


In the scientific and clinical procurement of HER2-targeting TKIs, generic substitution among agents like lapatinib, neratinib, afatinib, and tucatinib is not scientifically valid due to fundamental differences in their mechanisms of action (reversible vs. irreversible covalent binding [1]), target selectivity (pan-HER vs. HER2-specific [2]), pharmacokinetic properties (including CNS penetration [3]), and clinical efficacy in distinct patient populations and tumor genotypes [4]. These differences translate directly into unique experimental outcomes and therapeutic positioning, making the selection of neratinib a specific, evidence-driven decision rather than a class-level default.

Neratinib (CAS 698387-09-6) Quantitative Differentiation Evidence: A Head-to-Head Comparator Guide


Neratinib vs. Lapatinib, Afatinib: Irreversible Pan-HER Inhibition and In Vitro Potency

Neratinib is an irreversible pan-HER inhibitor, covalently binding to Cys805 of HER2, unlike the reversible inhibitor lapatinib [1]. In cell-free kinase assays, neratinib demonstrates distinct potency against the HER-family compared to lapatinib and afatinib, with IC50 values of 59 nM for HER2 and 92 nM for EGFR [2]. This contrasts with lapatinib (HER2 IC50 range: 6-25 nM; EGFR IC50: 0.3-17 nM) and afatinib (HER2 IC50: 14 nM; EGFR IC50: 0.5 nM) [2].

Kinase Inhibition Assay HER2 Irreversible TKI

Neratinib vs. Lapatinib: Sustained Clinical Benefit in HR+/HER2+ Extended Adjuvant Setting

In the pivotal ExteNET Phase III trial, neratinib demonstrated a statistically significant improvement in invasive disease-free survival (iDFS) versus placebo in the extended adjuvant setting for HER2+ breast cancer [1]. A key differentiator emerged in the pre-specified subgroup of patients with hormone receptor-positive (HR+) disease. A German health technology assessment analysis of this subgroup (N=1631) showed a hazard ratio (HR) of 0.45 (95% CI, 0.29-0.69; p=0.0002) for disease-free survival (DFS) with neratinib versus placebo at 2 years [2]. No such comparable benefit has been demonstrated for lapatinib in this specific extended adjuvant setting [3].

Extended Adjuvant Therapy HR+/HER2+ Breast Cancer Disease-Free Survival

Neratinib vs. Lapatinib in Metastatic Setting: NALA Trial Outcomes and CNS Benefit

The Phase III NALA trial directly compared neratinib plus capecitabine (N+C) versus lapatinib plus capecitabine (L+C) in patients with pretreated HER2+ metastatic breast cancer [1]. The trial demonstrated a statistically significant improvement in progression-free survival (PFS) for the neratinib arm (median PFS 8.8 months vs. 6.6 months; HR 0.76, 95% CI 0.63-0.93; p=0.006) [1]. Furthermore, neratinib showed a notable benefit in delaying time to intervention for central nervous system (CNS) disease (HR 0.68; 95% CI 0.48-0.97; p=0.033), a critical endpoint in HER2+ breast cancer [2].

Metastatic Breast Cancer CNS Metastases NALA Trial

Neratinib Activity Against HER2 Mutations and the T798I Gatekeeper Resistance Profile

Neratinib has demonstrated preclinical and clinical activity against a range of HER2-activating mutations, including those in exon 20 [1]. However, a specific resistance mechanism has been characterized. The acquired HER2 T798I gatekeeper mutation has been identified as a cause of clinical resistance to neratinib [2]. In vitro studies show that while neratinib blocks signaling in cells expressing the activating HER2 L869R mutation, it is ineffective against the double-mutant HER2 L869R/T798I [3]. In contrast, the irreversible TKI afatinib was shown to maintain potent activity against the T798I mutant [4].

HER2 Mutation Acquired Resistance Gatekeeper Mutation

Neratinib Procurement: Solubility and Formulation Data for Experimental Use

For in vitro studies, neratinib demonstrates good solubility in DMSO, with reported concentrations up to 5 mg/mL (8.97 mM) at 25°C . It is insoluble in water and ethanol . For in vivo applications, a validated formulation of 30% PEG400, 0.5% Tween80, and 5% propylene glycol can achieve a clear solution at 5 mg/mL . An alternative in vivo suspension can be prepared using CMC-Na (carboxymethylcellulose sodium) at ≥5 mg/mL . Batch-to-batch variation is normal and solubility may differ slightly from published values .

Solubility Formulation In Vivo Studies

Neratinib (CAS 698387-09-6) Application Scenarios: Optimal Use Cases Based on Quantitative Evidence


Extended Adjuvant Therapy Research in HR+/HER2+ Breast Cancer Models

Procure neratinib for studies modeling the extended adjuvant setting in HR+/HER2+ breast cancer. This is based on its unique, statistically significant improvement in disease-free survival (HR 0.45 vs. placebo) in this specific patient subgroup as demonstrated by ExteNET trial analyses [1]. Experimental designs can leverage this evidence to investigate mechanisms of sustained benefit and resistance in this population.

In Vivo Models of HER2+ Metastatic Breast Cancer with CNS Involvement

Utilize neratinib in preclinical studies of HER2+ metastatic breast cancer, particularly those focusing on brain metastases. The NALA trial established its superiority over lapatinib in delaying progression (HR 0.76) and CNS interventions (HR 0.68) [2]. This makes it a key compound for investigating the biology and treatment of CNS metastasis in HER2+ disease.

Investigating HER2 Mutational Landscapes and Acquired Resistance Mechanisms

Employ neratinib as a tool compound to study sensitivity and resistance to HER2-targeted therapy. Its well-defined activity against activating HER2 mutations (e.g., L869R) and lack of activity against the T798I gatekeeper mutation [3] provides a clear system for mapping genotype-phenotype relationships and for developing combination strategies to overcome resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neratinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.